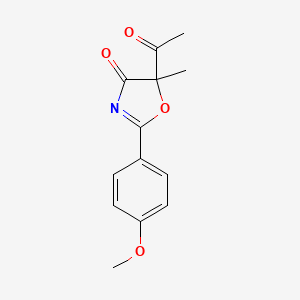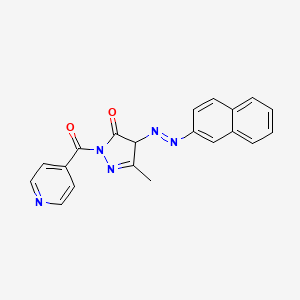
2-isonicotinoyl-5-methyl-4-(2-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isonicotinoyl-5-methyl-4-(2-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isonicotinoyl-5-methyl-4-(2-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include isonicotinic acid, methylhydrazine, and 2-naphthylamine. The reaction conditions may involve:
Condensation reactions: Combining isonicotinic acid with methylhydrazine under acidic or basic conditions.
Diazotization: Converting 2-naphthylamine to its diazonium salt using sodium nitrite and hydrochloric acid.
Coupling reactions: Reacting the diazonium salt with the pyrazolone derivative to form the final compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-isonicotinoyl-5-methyl-4-(2-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-isonicotinoyl-5-methyl-4-(2-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting cellular signaling: Influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-isonicotinoyl-5-methyl-4-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a phenyl group instead of a naphthyl group.
2-isonicotinoyl-5-methyl-4-(2-thienyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a thienyl group instead of a naphthyl group.
Uniqueness
2-isonicotinoyl-5-methyl-4-(2-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, such as the presence of the naphthyldiazenyl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
78503-85-2 |
|---|---|
Formule moléculaire |
C20H15N5O2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
5-methyl-4-(naphthalen-2-yldiazenyl)-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H15N5O2/c1-13-18(20(27)25(24-13)19(26)15-8-10-21-11-9-15)23-22-17-7-6-14-4-2-3-5-16(14)12-17/h2-12,18H,1H3 |
Clé InChI |
CGZXHGCNAPWCCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


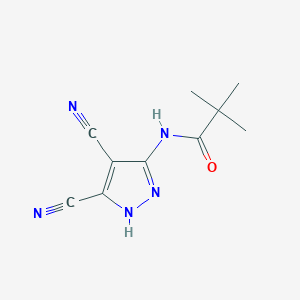
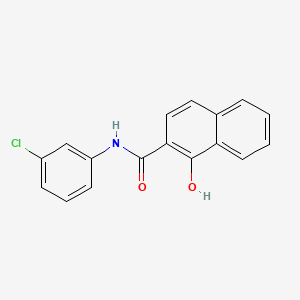
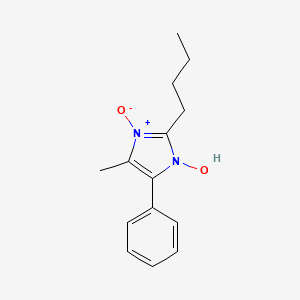
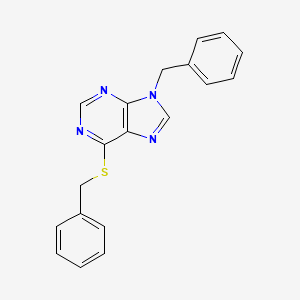

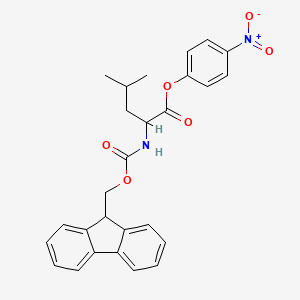
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
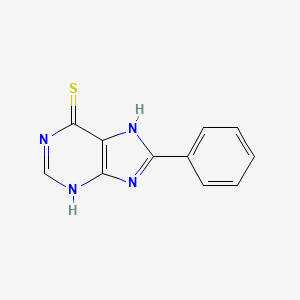
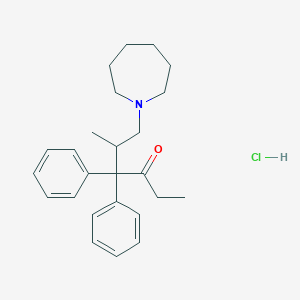
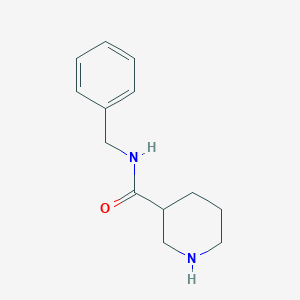
![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)
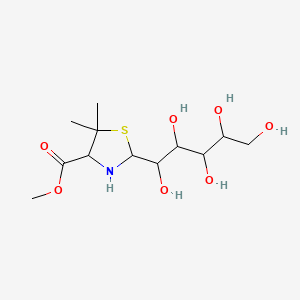
![N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline](/img/structure/B14002061.png)
